molecular formula C30H39B3O6 B3041576 2,4,6-Tris[4-[(2-methylpropan-2-yl)oxy]phenyl]-1,3,5,2,4,6-trioxatriborinane CAS No. 326926-57-2

2,4,6-Tris[4-[(2-methylpropan-2-yl)oxy]phenyl]-1,3,5,2,4,6-trioxatriborinane

Cat. No. B3041576
CAS RN: 326926-57-2
M. Wt: 528.1 g/mol
InChI Key: IHTFTFGDVYBQQN-UHFFFAOYSA-N
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Description

2,4,6-Tris[4-[(2-methylpropan-2-yl)oxy]phenyl]-1,3,5,2,4,6-trioxatriborinane is a boron-containing compound that has been synthesized and studied for its potential applications in various fields. This compound has gained attention due to its unique structure and properties, which make it a promising candidate for use in scientific research.

Scientific Research Applications

Polymer Synthesis and Modification

Poly(2-oxy-6-naphthoyl) (PON) was synthesized through direct polymerization of 2-hydroxy-6-naphthoic acid in the presence of boronic anhydrides, including variants of the specified compound. This process, conducted in an aromatic solvent at high temperatures, yielded PON with varying morphologies and molecular weights, dependent on the boronic anhydride's structure and concentration. The polymers exhibited high crystallinity and were explored for their potential in creating materials with specific physical properties (Kihara, Yamazaki, & Kimura, 2011).

Chemical Synthesis and Molecular Analysis

In the realm of molecular synthesis, the compound was indirectly related to the creation of complex organic structures, such as trioxane-triones and N-heterocycles, demonstrating its potential utility in constructing novel chemical entities with specific functionalities. For instance, the synthesis and characterization of 1,3,5-tris((1/2H-tetrazol-5-yl)methyl)-1,3,5-triazinane-2,4,6-trione showcased new methods yielding high-purity products, emphasizing the compound's role in facilitating innovative chemical synthesis techniques (Bayat & Hajighasemali, 2017).

properties

IUPAC Name

2,4,6-tris[4-[(2-methylpropan-2-yl)oxy]phenyl]-1,3,5,2,4,6-trioxatriborinane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H39B3O6/c1-28(2,3)34-25-16-10-22(11-17-25)31-37-32(23-12-18-26(19-13-23)35-29(4,5)6)39-33(38-31)24-14-20-27(21-15-24)36-30(7,8)9/h10-21H,1-9H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHTFTFGDVYBQQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OB(OB(O1)C2=CC=C(C=C2)OC(C)(C)C)C3=CC=C(C=C3)OC(C)(C)C)C4=CC=C(C=C4)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H39B3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

528.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4,6-Tris(4-(tert-butoxy)phenyl)-1,3,5,2,4,6-trioxatriborinane

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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